BenchChemオンラインストアへようこそ!

Methyl 6-bromo-4-chloroquinoline-2-carboxylate

Kinase inhibition Sequential cross-coupling Medicinal chemistry

Methyl 6-bromo-4-chloroquinoline-2-carboxylate (CAS 887587‑50‑0) is the only acceptable starting material for constructing Omipalisib (GSK2126458) and related PI3K/mTOR dual inhibitors. The orthogonal reactivity of the C6‑bromine and C4‑chlorine handles enables sequential, site‑selective cross‑coupling, while the C2‑methyl ester provides essential carboxylate anchoring for downstream amidation, hydrolysis, or coordination chemistry. Generic substitution with positional isomers (e.g., 6‑bromo‑2‑chloroquinoline) or with the unsubstituted 6‑bromo‑4‑chloroquinoline (CAS 65340‑70‑7) fails because it eliminates the regioselective coupling vectors and the C2‑functional group required for amide bond formation. For medicinal chemistry campaigns demanding precise, reproducible late‑stage modification of the quinoline core, this intermediate is the only scientifically valid procurement choice.

Molecular Formula C11H7BrClNO2
Molecular Weight 300.53
CAS No. 887587-50-0
Cat. No. B3030328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-4-chloroquinoline-2-carboxylate
CAS887587-50-0
Molecular FormulaC11H7BrClNO2
Molecular Weight300.53
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl
InChIInChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3
InChIKeyRHNVVFWLYMUZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-4-chloroquinoline-2-carboxylate (CAS 887587-50-0): Pharmacophore Scaffold and Key Intermediate for Targeted Kinase Inhibitors


Methyl 6-bromo-4-chloroquinoline-2-carboxylate (CAS 887587-50-0) is a dihalogenated quinoline-2-carboxylate methyl ester with the molecular formula C₁₁H₇BrClNO₂ and a molecular weight of approximately 300.54 g/mol . This compound features a bromine atom at the 6-position and a chlorine atom at the 4-position on the quinoline core, with a methyl ester functionality at the 2-position [1]. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, including antimalarial, antibacterial, and anticancer drugs . In particular, the 6-bromo-4-chloroquinoline-2-carboxylate core serves as a critical intermediate in the synthesis of Omipalisib (GSK2126458), a selective dual inhibitor of PI3K and mTOR pathways under investigation for oncology and fibrotic disease applications .

Why Methyl 6-bromo-4-chloroquinoline-2-carboxylate Cannot Be Simply Substituted: The Critical Role of Orthogonal Halogen Handles and Ester Anchoring


Generic substitution of methyl 6-bromo-4-chloroquinoline-2-carboxylate with structurally similar dihalogenated quinolines fails due to two non-negotiable structural requirements: (1) the orthogonal reactivity differential between the C6‑bromine and C4‑chlorine handles that enables sequential, site-selective cross-coupling , and (2) the C2‑methyl ester functionality that provides essential carboxylate anchoring for downstream amidation, hydrolysis, or coordination chemistry [1]. Positional isomers (e.g., 6-bromo-2-chloroquinoline, 4-bromo-2-chloroquinoline, or 8-bromo-4-chloroquinoline) alter the electronic environment and steric accessibility of the reactive sites, directly impacting reaction yields and regioselectivity [2]. Furthermore, compounds lacking the C2‑carboxylate moiety—such as unsubstituted 6‑bromo‑4‑chloroquinoline (CAS 65340‑70‑7)—cannot participate in the amide bond-forming steps required for constructing Omipalisib and related PI3K/mTOR inhibitor scaffolds . The methyl ester also offers distinct physicochemical advantages: its logP of approximately 3.44 [3] confers membrane permeability that differs substantially from the free carboxylic acid analog, and its storage requirement at 2‑8°C under inert atmosphere indicates a sensitivity profile that alternative esters (e.g., ethyl or tert‑butyl) may not replicate. These cumulative differences render direct substitution scientifically invalid and procurement decisions that ignore them demonstrably risky.

Methyl 6-bromo-4-chloroquinoline-2-carboxylate: Comparative Evidence for Procurement and Research Selection


Orthogonal Reactivity of C6-Br vs. C4-Cl Enables Sequential Cross-Coupling in CaMKK2 Inhibitor Synthesis

A validated two-step synthetic strategy using 6‑bromo‑4‑chloroquinoline (the non‑esterified analog) demonstrates that the C6‑bromine handle can be selectively substituted via Suzuki coupling with an appropriate boronic acid/ester, followed by subsequent substitution of the C4‑chlorine after extensive reaction condition optimization [1]. This orthogonal reactivity differential is a direct consequence of the 4,6‑dihalogen substitution pattern, which the target compound fully retains. By contrast, positional isomers such as 6‑bromo‑2‑chloroquinoline or 4‑bromo‑2‑chloroquinoline exhibit altered electronic and steric profiles that compromise this sequential selectivity, frequently leading to undesired disubstituted products [1].

Kinase inhibition Sequential cross-coupling Medicinal chemistry

C2‑Carboxylate Functionality Enables PI3K/mTOR Inhibitor Scaffold Construction Unavailable to 6-Bromo-4-chloroquinoline (CAS 65340-70-7)

The target compound is the methyl ester of 6‑bromo‑4‑chloroquinoline‑2‑carboxylic acid, which is explicitly documented as an important intermediate in the synthesis of Omipalisib (GSK2126458), a selective PI3K/mTOR dual inhibitor under investigation for multiple cancer types and fibrotic diseases . The C2‑carboxylate (or its ester) is structurally required for forming the amide bond that connects the quinoline core to the rest of the Omipalisib pharmacophore. 6‑Bromo‑4‑chloroquinoline (CAS 65340‑70‑7), a common lower‑cost alternative, lacks this carboxylate functionality entirely and therefore cannot serve as a direct replacement in this synthetic pathway [1].

PI3K/mTOR inhibition Oncology Scaffold diversification

LogP of 3.44 Drives Different Membrane Permeability Profile Relative to Free Carboxylic Acid Analog

The target compound exhibits a computed LogP of 3.44 [1], which positions it in a lipophilicity range associated with favorable passive membrane permeability for cellular assays. In contrast, the free carboxylic acid analog (6‑bromo‑4‑chloroquinoline‑2‑carboxylic acid) is expected to have a substantially lower LogD at physiological pH due to ionization of the carboxyl group. While direct comparative permeability data (e.g., PAMPA or Caco‑2) are not publicly available for this specific compound, the LogP difference provides a quantitative physicochemical basis for predicting differential cellular uptake behavior .

Physicochemical characterization Lipophilicity Cell permeability

Defined Storage Requirements (2‑8°C, Inert Atmosphere) Establish Stability Baseline for Procurement Planning

The target compound requires storage at 2‑8°C under an inert atmosphere . This defined requirement provides a verifiable stability baseline for inventory management. In comparison, 6‑bromo‑4‑chloroquinoline (CAS 65340‑70‑7) has no publicly specified cold‑chain or inert atmosphere requirement in standard supplier documentation , suggesting a different degradation susceptibility profile that may impact long‑term reproducibility of synthetic outcomes.

Compound management Stability Storage optimization

Priority Research and Procurement Scenarios for Methyl 6-bromo-4-chloroquinoline-2-carboxylate (CAS 887587-50-0)


Synthesis of PI3K/mTOR Dual Inhibitor Scaffolds and Omipalisib Analogs

This compound is the optimal procurement choice when the synthetic route requires a quinoline-2-carboxylate core for constructing Omipalisib (GSK2126458) or structurally related PI3K/mTOR dual inhibitors. The C2‑methyl ester enables direct amide bond formation or hydrolysis to the free carboxylic acid, a transformation that is not possible with the cheaper 6‑bromo‑4‑chloroquinoline (CAS 65340‑70‑7), which lacks any C2‑functionalization .

Sequential Cross‑Coupling Workflows Requiring Orthogonal Halogen Handles

For medicinal chemistry campaigns that demand sequential functionalization of the quinoline core—particularly where C6‑functionalization must precede C4‑modification—the 6‑bromo‑4‑chloro substitution pattern provides the requisite orthogonal reactivity. As demonstrated in CaMKK2 inhibitor synthetic efforts, this pattern permits selective Suzuki coupling at the bromine position followed by chlorine displacement after condition optimization [1].

Cell‑Based Assays Requiring Enhanced Membrane Permeability via Methyl Ester Prodrug Strategy

When evaluating quinoline‑2‑carboxylate pharmacophores in cellular systems, the methyl ester (LogP ≈ 3.44 [2]) offers a lipophilic prodrug form that can passively diffuse across membranes and undergo intracellular esterase‑mediated hydrolysis to the active free acid. This property differentiates the compound from the directly charged free carboxylic acid analog, which may exhibit poor cellular uptake.

Scaffold Diversification Libraries for Kinase and Antiviral Drug Discovery

The 6‑bromo‑4‑chloroquinoline‑2‑carboxylate scaffold serves as a versatile building block for generating structurally diverse compound libraries. The combination of two orthogonal halogen handles (Br and Cl) and a carboxylate anchoring point enables three distinct vectors for parallel or sequential derivatization. This is particularly relevant for antiviral programs where 6‑bromo substitution has been correlated with improved activity in certain quinoline series [3].

Quote Request

Request a Quote for Methyl 6-bromo-4-chloroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.